5-Azidomethyl-uridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1 |

InChI Key |

ZAFBFGDCEFQDFD-AOXOCZDOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

5-Azidomethyl-uridine chemical structure and properties

An In-depth Technical Guide to 5-Azidomethyl-uridine

Introduction

This compound and its deoxy-analog, 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU), are modified pyrimidine (B1678525) nucleosides that have garnered significant interest in various fields of biomedical research. The presence of a reactive azido (B1232118) group at the C5 position of the uracil (B121893) base allows for its versatile use in bioconjugation reactions, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"[1][2][3]. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine. The key modification is the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an azidomethyl group (-CH₂N₃).

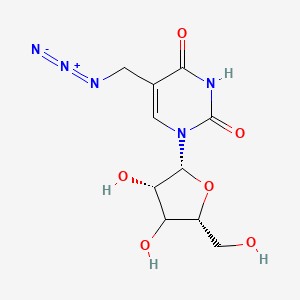

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound and its deoxy-analog are summarized below.

| Property | This compound | 5-Azidomethyl-2'-deoxyuridine |

| Molecular Formula | C₁₀H₁₃N₅O₆[4][5] | C₁₀H₁₃N₅O₅[6][7] |

| Molecular Weight | 299.24 g/mol [4][5] | 283.24 g/mol [6][7] |

| IUPAC Name | 5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[4] | 5-(azidomethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[7] |

| CAS Number | 24751-67-5[4] | 59090-48-1[7] |

| Appearance | Solid[5] | White to off-white solid[6][8] |

| Solubility | DMSO, methanol[6][8] | |

| Storage Conditions | Store at -20°C[6][8] | |

| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)CN=[N+]=[N-][4] | C1--INVALID-LINK--NC2=O)CN=[N+]=[N-])CO">C@@HO[7] |

| InChI | InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6-,7-,9-/m1/s1[4] | InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7+,8+/m0/s1[7] |

Synthesis

The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through multiple methods. One approach involves the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, leading to a mixture of mono- and ditosylated nucleosides, which are then converted to the corresponding azido derivatives[9]. A more selective method involves the formation of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine as an intermediate, followed by the displacement of the bromo group with lithium azide (B81097) and subsequent deacetylation[9].

Biological Applications and Mechanisms of Action

This compound and its analogs are valuable tools in various biological applications due to their ability to be metabolically incorporated into nucleic acids and their utility in click chemistry.

Metabolic Labeling of DNA and RNA

5-Azidomethyl-2'-deoxyuridine (AmdU) is cell-permeable and can be used as a substitute for thymidine (B127349) analogs like BrdU and EdU to monitor de novo DNA synthesis during the S-phase of the cell cycle[6][8]. Cellular machinery recognizes AmdU and incorporates it into newly synthesized DNA[10][11]. The resulting azide-functionalized DNA can then be detected through click chemistry reactions with alkyne-modified reporters, such as fluorophores or biotin[6][8]. This allows for the visualization and purification of newly replicated DNA.

Antiviral and Antineoplastic Activity

Derivatives of this compound have demonstrated potential as both antiviral and anticancer agents[3]. 5-(azidomethyl)-2'-deoxyuridine has shown potent inhibitory effects against the replication of Herpes Simplex Virus type 1 (HSV-1)[3][9]. This activity is attributed to its phosphorylation by the viral thymidine kinase, leading to its incorporation into the viral DNA and subsequent chain termination[3]. Additionally, these compounds have exhibited inhibitory effects on the growth of murine Sarcoma 180 and L1210 cancer cell lines in culture[3][9].

Radiosensitization

5-Azidomethyl-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy[2][3]. It is believed to demonstrate effective radiosensitization in tumor cells[2].

Click Chemistry Applications

The azide group on this compound is a key functional handle for click chemistry reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing terminal alkynes or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN[1][2]. This allows for the covalent attachment of various probes for detection, imaging, and purification.

Caption: Click chemistry reactions involving this compound.

Experimental Protocols

Metabolic Labeling of DNA using 5-(Azidomethyl)-2'-deoxyuridine (AmdU)

This protocol outlines a general workflow for the metabolic labeling of DNA in cultured cells. Optimization for specific cell types and experimental conditions is recommended[10].

Materials:

-

Adherent or suspension cells in complete culture medium

-

5-(azidomethyl)-2'-deoxyuridine (AmdU)

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Wash Buffer (e.g., 3% Bovine Serum Albumin in PBS)

-

Freshly prepared Click Reaction Cocktail:

-

Click Reaction Buffer (e.g., PBS)

-

Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

-

Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) at a density that avoids confluency during the experiment. Allow cells to adhere and resume proliferation[10].

-

AmdU Labeling: Prepare a working solution of AmdU in complete culture medium (e.g., 10 µM). Replace the existing medium with the AmdU-containing medium and incubate for the desired duration (e.g., 2 hours) at 37°C in a CO₂ incubator[10].

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. After another wash with PBS, permeabilize the cells with the permeabilization buffer[10].

-

Click Reaction: Wash the cells with Wash Buffer. Prepare the Click Reaction Cocktail immediately before use. An example for a 500 µL reaction is: 435 µL of PBS, 10 µL of CuSO₄ stock, 5 µL of Alkyne-fluorophore stock, and 50 µL of Sodium Ascorbate stock. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light[10].

-

Staining and Imaging: Remove the reaction cocktail and wash the cells with Wash Buffer. Stain the nuclei with a suitable counterstain. After final washes with PBS, mount the sample and image using a fluorescence microscope with appropriate filters[10].

Caption: Experimental workflow for DNA metabolic labeling with AmdU.

Conclusion

This compound and its derivatives are powerful chemical tools with broad applications in molecular biology, drug discovery, and diagnostics. Their ability to be metabolically incorporated into nucleic acids and subsequently detected or modified via highly efficient and specific click chemistry reactions provides researchers with a versatile platform for studying cellular processes, identifying potential therapeutic targets, and developing novel diagnostic assays. The detailed understanding of their chemical properties and the availability of robust experimental protocols will continue to drive innovation in these fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-(Azidomethyl)uridine | C10H13N5O6 | CID 121487445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Azidomethyl)uridine | CymitQuimica [cymitquimica.com]

- 6. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 7. 5-Azidomethyl-2'-deoxyuridine | C10H13N5O5 | CID 188215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]

- 9. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 5-(azidomethyl)-2′-deoxyuridine (AmdU) [sigmaaldrich.com]

5-Azidomethyl-uridine mechanism of action in click chemistry

An In-depth Technical Guide to the Mechanism of Action of 5-Azidomethyl-uridine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for this compound, a key reagent in the field of click chemistry. Its versatility allows for the precise and efficient labeling of biomolecules, particularly RNA, through bioorthogonal reactions.

Core Mechanism of Action

This compound is a modified nucleoside containing a reactive azide (B81097) (-N₃) group. This functional group is the cornerstone of its utility in click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The primary mechanisms through which this compound participates in click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[2] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[3]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide group of this compound in a stepwise manner to form a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC was developed to address the cytotoxicity associated with the copper catalyst used in CuAAC, making it suitable for applications in living systems.[4] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[1] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur rapidly and spontaneously with an azide without the need for a catalyst.[4]

The mechanism of SPAAC is a concerted [3+2] cycloaddition reaction. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne to form a stable triazole linkage.

Quantitative Data

The choice between CuAAC and SPAAC often depends on the specific application, with a trade-off between reaction speed and biocompatibility. CuAAC is generally faster, while SPAAC is preferred for live-cell imaging due to the absence of a toxic catalyst.[4]

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC

| Parameter | CuAAC | SPAAC | Key Takeaway |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster than SPAAC.[4] |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live systems | SPAAC is the method of choice for in vivo studies.[4] |

| Reaction Conditions | Aqueous buffers, room temp. | Aqueous buffers, physiological temp. | Both reactions proceed under mild conditions. |

| Selectivity | High, bioorthogonal | High, bioorthogonal | Both reactions are highly specific. |

Table 2: Second-Order Rate Constants for SPAAC of Various Azides with Cyclooctynes *

| Azide | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) |

| Benzyl Azide | BCN | 0.07 |

| Phenyl Azide | BCN | 0.18 |

| 3-azido-L-alanine | sulfo-DBCO | 0.32 - 0.85 (in PBS, pH 7) |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO | 0.55 - 1.22 (in HEPES, pH 7)[5] |

Application in RNA Labeling

A primary application of this compound is the metabolic labeling of nascent RNA. For this, its triphosphate form, this compound triphosphate (5-Azido-UTP), is required.

Synthesis of this compound Triphosphate

The synthesis of 5-Azido-UTP can be achieved through established one-pot phosphorylation methods from the parent nucleoside, this compound.[7][8]

Enzymatic Incorporation into RNA

Once synthesized, 5-Azido-UTP can be incorporated into RNA transcripts by RNA polymerases, such as T7 RNA polymerase, during in vitro transcription.[9] The efficiency of incorporation can be template-dependent, and optimization of the ratio of 5-Azido-UTP to natural UTP may be necessary.[10] For a 1423 bp DNA control template using T7 RNA polymerase, an optimal balance between reaction and labeling efficiency was achieved with a 25% substitution of 5-Azido-UTP.[10] Higher substitution rates can lead to lower yields.[10]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-labeled RNA. Optimization for specific substrates and applications is recommended.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA

This protocol is intended for labeling purified azide-modified RNA with a fluorescent alkyne probe.

Materials:

-

Azide-modified RNA

-

Fluorescent Alkyne Probe (e.g., in DMSO)

-

Copper(II) Sulfate (B86663) (CuSO₄) solution

-

Sodium Ascorbate (B8700270) solution (prepare fresh)

-

Copper Ligand (e.g., THPTA)

-

Nuclease-free water and buffer

Procedure:

-

In a nuclease-free tube, combine the azide-labeled RNA and the alkyne-functionalized reporter molecule in a suitable buffer.

-

Add the copper(I) ligand (e.g., THPTA) to the mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the labeled RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled RNA

This protocol is for the catalyst-free labeling of azide-modified RNA with a strained alkyne probe.

Materials:

-

Azide-modified RNA

-

Strained Alkyne Probe (e.g., DBCO-fluorophore in DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Nuclease-free water

Procedure:

-

In a nuclease-free tube, dissolve the azide-labeled RNA in the reaction buffer.

-

Add the strained alkyne probe to the RNA solution. A 10-20 fold molar excess of the alkyne is often used.[6]

-

Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction time will depend on the concentrations of the reactants and the specific cyclooctyne used.

-

Purify the labeled RNA using a method appropriate for the downstream application to remove any unreacted alkyne probe.

Conclusion

This compound is a powerful tool for the chemical biology community, enabling the precise and efficient labeling of RNA and other biomolecules. Its ability to participate in both rapid CuAAC reactions and biocompatible SPAAC reactions provides researchers with a versatile method for a wide range of applications, from in vitro biochemical assays to in vivo imaging. Understanding the underlying mechanisms and optimizing the experimental protocols are key to successfully harnessing the full potential of this valuable chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. interchim.fr [interchim.fr]

5-Azidomethyl-uridine: A Technical Guide to a Bioorthogonal Reporter for Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Azidomethyl-uridine (5-AmU) as a bioorthogonal chemical reporter for the metabolic labeling of newly synthesized RNA. This document details the core principles of its application, including the necessity of enzymatic engineering for its cellular incorporation, experimental protocols for its use, and a comparative analysis with other common RNA labeling reagents.

Introduction

This compound is a modified nucleoside that contains an azide (B81097) moiety, a versatile functional group for bioorthogonal chemistry.[1] This allows for the specific labeling and subsequent detection or purification of RNA that has been synthesized in the presence of 5-AmU. Unlike some other uridine (B1682114) analogs, the metabolic incorporation of 5-AmU into cellular RNA is not supported by wild-type cellular machinery.[2][3] Instead, it requires the co-expression of a specifically engineered mutant of the human uridine-cytidine kinase 2 (UCK2).[2][3][4] This unique requirement provides a high degree of specificity, enabling cell-specific or inducible labeling of nascent RNA in complex biological systems.

Once incorporated into RNA, the azide group can be covalently modified through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] These reactions allow for the attachment of a wide variety of reporter molecules, including fluorophores for imaging, or biotin (B1667282) for affinity purification and subsequent analysis by next-generation sequencing.

Data Presentation

The following tables summarize the key quantitative parameters for the use of this compound as a bioorthogonal reporter. It is important to note that specific quantitative data for 5-AmU is limited in the current literature. Therefore, data from analogous compounds are included for comparative purposes and are clearly indicated.

Table 1: Metabolic Labeling Parameters for this compound and Analogous Compounds

| Parameter | This compound (5-AmU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 2'-Azidocytidine (2'-AzCyd) |

| Typical Concentration | Data not available (requires engineered UCK2) | 0.1 - 1 mM | 100 - 500 µM | Data not available |

| Typical Incubation Time | Data not available | 1 - 24 hours | 1 - 12 hours | 1 - 12 hours[6] |

| Cellular Uptake Mechanism | Nucleoside transporters (requires engineered UCK2 for phosphorylation)[2][3] | Nucleoside transporters | Nucleoside transporters | Nucleoside transporters (requires dCK overexpression)[7] |

| Incorporation Efficiency | Dependent on engineered UCK2 expression level (Data not available) | High | High | ~10-fold lower than 2'-AzCyd with dCK[7] |

| Known Cytotoxicity | Data not available | > 1 mM (cell type dependent)[6] | ~500 µM (cell type dependent)[6] | Well tolerated in cell culture[7] |

Table 2: Click Chemistry Reaction Parameters

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Typical Reaction Time | 30 - 60 minutes[6] | Several hours to overnight[6] |

| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[8] | None |

| Suitability for Live Cells | No (due to copper toxicity)[3] | Yes[3] |

| Reaction Components | Azide-labeled RNA, terminal alkyne-reporter, copper(I) source, reducing agent, ligand (optional) | Azide-labeled RNA, strained alkyne-reporter (e.g., DBCO, BCN)[1] |

| Kinetic Data | Second-order rate constants are generally high. | Second-order rate constants are typically lower than CuAAC. |

Experimental Protocols

Synthesis of this compound

While the synthesis of the deoxyribonucleoside analog, 5-(azidomethyl)-2'-deoxyuridine, has been well-documented, a detailed, readily available protocol for the ribonucleoside this compound is less common in the primary literature. However, a general synthetic strategy can be inferred from related syntheses.[9][10] A plausible route involves the conversion of the 5'-hydroxyl group of a protected uridine derivative to an azide. A one-pot synthesis for 5'-azido-5'-deoxyribonucleosides has been reported, which could potentially be adapted.[9][10] This method involves the use of triphenylphosphine, carbon tetrabromide, and sodium azide in anhydrous DMF.[9][10]

Metabolic Labeling of RNA with 5-AmU in Cell Culture

This protocol requires the use of cells that have been engineered to express a mutant form of UCK2 capable of phosphorylating 5-AmU.[2][3]

Materials:

-

Cells expressing engineered UCK2

-

Complete cell culture medium

-

This compound (5-AmU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate the engineered cells at a density that ensures they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-AmU. The optimal concentration needs to be empirically determined but a starting point could be in the low micromolar range, similar to other nucleoside analogs.

-

Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours). The optimal time will depend on the specific experimental goals, such as the half-life of the RNA of interest.

-

Cell Harvesting and RNA Extraction: After incubation, wash the cells with ice-cold PBS and proceed with your standard protocol for total RNA extraction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA

This protocol is suitable for labeling purified RNA with an alkyne-containing reporter molecule.

Materials:

-

5-AmU-labeled total RNA (1-10 µg)

-

Terminal alkyne-reporter (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)

-

Tris-HCl buffer (pH 7.5-8.0)

-

RNase-free water

Procedure:

-

In an RNase-free microcentrifuge tube, combine the 5-AmU-labeled RNA, alkyne-reporter, and Tris-HCl buffer.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.

-

Purify the labeled RNA using an appropriate RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is the method of choice for labeling in living systems due to its biocompatibility.[3]

Materials:

-

Cells labeled with 5-AmU

-

Strained alkyne-reporter (e.g., DBCO-fluorophore)

-

Cell culture medium

-

PBS

Procedure:

-

After metabolic labeling with 5-AmU, remove the labeling medium and wash the cells twice with pre-warmed PBS.

-

Add fresh cell culture medium containing the strained alkyne-reporter to the cells. The optimal concentration should be determined empirically.

-

Incubate the cells for a period ranging from 1 to several hours at 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC.

-

After incubation, wash the cells three times with PBS to remove the excess reporter molecule.

-

The cells are now ready for imaging using fluorescence microscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic incorporation of this compound into nascent RNA.

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound, in conjunction with engineered UCK2, presents a powerful and highly specific tool for the bioorthogonal labeling of nascent RNA. Its requirement for a mutant enzyme offers a unique advantage for cell-specific studies, minimizing background labeling in complex cellular environments. While the availability of specific quantitative data for 5-AmU is currently limited, the established protocols for analogous compounds provide a solid foundation for its application. As research in this area progresses, a more detailed characterization of its labeling efficiency, kinetics, and cellular impact is anticipated, which will further enhance its utility for researchers in molecular biology, drug development, and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

5-Azidomethyl-uridine stability and solubility in aqueous buffers

An In-Depth Technical Guide to the Stability and Solubility of 5-Azidomethyl-uridine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key considerations for the stability and solubility of this compound in aqueous buffers. Due to the limited availability of specific quantitative data in the public domain for this compound, this document focuses on providing a strong theoretical framework, analogous information, and detailed experimental protocols to enable researchers to generate the necessary data for their specific applications.

Introduction to this compound

This compound is a modified nucleoside that incorporates an azidomethyl group at the 5-position of the uracil (B121893) base. This functional group makes it a valuable tool in bioconjugation and chemical biology, primarily through its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry" reactions[1]. These reactions allow for the efficient and specific labeling of biomolecules. Given its use in aqueous environments for biological applications, understanding its stability and solubility is critical for experimental design and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for calculating concentrations and understanding the compound's general behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₆ | [2][3] |

| Molecular Weight | 299.24 g/mol | [2][3] |

| Appearance | Solid | [2] |

| IUPAC Name | 5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [3] |

| XLogP3 | -1.1 | [3] |

Solubility in Aqueous Buffers

The solubility of a compound in a specific buffer system is a critical parameter for ensuring that it remains in solution at the desired concentration throughout an experiment.

Theoretical Considerations

The structure of this compound, containing a ribose sugar and a pyrimidine (B1678525) base, suggests it is a polar molecule. The parent pyrimidine ring is moderately soluble in water (approximately 41 g/L at 20°C) due to its ability to form hydrogen bonds[4]. The solubility of pyrimidine derivatives is influenced by factors such as temperature and pH[4]. For ionizable compounds, solubility can be significantly altered by adjusting the pH of the solution to either protonate or deprotonate the molecule, forming a more soluble salt[5]. While this compound itself does not have a readily ionizable group with a pKa in the typical biological pH range, the overall polarity of the molecule suggests it should have some degree of aqueous solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that a thermodynamic equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis to a concentration within the calibrated range of the assay.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method (see Section 5).

-

Calculate the original concentration in the supernatant to determine the solubility.

Data Presentation: The results should be compiled in a table for easy comparison.

Table 2: Example Solubility Data Table for this compound

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| Tris-HCl | 7.4 | 25 | Experimental Value | Calculated Value |

| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

Stability in Aqueous Buffers

Understanding the stability of this compound is crucial, as degradation can lead to a loss of the desired compound and the formation of potentially interfering byproducts.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential routes of degradation for nucleoside analogs include:

-

Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, which would separate the 5-azidomethyl-uracil base from the ribose sugar.

-

Reduction of the azide (B81097) group: The azide moiety can be susceptible to reduction to an amine, especially in the presence of certain reagents (e.g., dithiothreitol, DTT) that may be used in biological assays.

-

Reactions of the uracil ring: The pyrimidine ring itself can undergo various reactions, although it is generally stable under physiological conditions.

Below is a diagram illustrating a hypothetical degradation pathway for this compound.

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is used to identify likely degradation products and to develop stability-indicating analytical methods[6][7]. These studies are typically conducted according to ICH guidelines[8].

Materials:

-

This compound stock solution (e.g., in water or a relevant buffer)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with UV or MS detector

Procedure:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store aliquots of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Data Presentation: The results can be summarized in a table to show the extent of degradation under different stress conditions.

Table 3: Example Forced Degradation Summary for this compound

| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | No. of Degradation Products |

| Control | 24 | 25 | Experimental Value | Experimental Value |

| 0.05 M HCl | 24 | 60 | Experimental Value | Experimental Value |

| 0.05 M NaOH | 24 | 60 | Experimental Value | Experimental Value |

| 1.5% H₂O₂ | 24 | 25 | Experimental Value | Experimental Value |

| Thermal | 24 | 70 | Experimental Value | Experimental Value |

| Photolytic | 24 | 25 | Experimental Value | Experimental Value |

Analytical Methodology for Stability and Solubility Studies

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from potential degradants.

Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted below.

Caption: Experimental workflow for a stability study of this compound.

Recommended HPLC Method Protocol

This protocol provides a starting point for developing a robust, stability-indicating HPLC method for this compound.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column is a good starting point for separating polar nucleoside analogs. A phenyl-hexyl column can also be effective[8][9]. Typical dimensions are 150 mm x 4.6 mm with 3 or 5 µm particle size.

Mobile Phase and Gradient:

-

Mobile Phase A: An aqueous buffer, such as 20 mM ammonium (B1175870) formate (B1220265) or potassium phosphate, with the pH adjusted to a value between 3 and 6.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially more or less polar degradation products. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30-35 min: 60% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the uracil chromophore, a detection wavelength of around 260-270 nm should be appropriate. A full UV scan of the pure compound should be performed to determine the optimal wavelength.

Method Validation: The developed method should be validated according to ICH guidelines for:

-

Specificity: Demonstrate that the method can separate the main compound from its degradation products and any other potential impurities.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Summary and Recommendations

Key Recommendations:

-

Always determine the solubility of this compound in your specific buffer system and at the intended experimental temperature before use.

-

Be aware of the potential for degradation, especially under acidic conditions or in the presence of reducing agents.

-

When conducting long-term experiments, consider performing a preliminary stability study to understand the compound's half-life under your experimental conditions.

-

Develop and validate a stability-indicating HPLC method to ensure accurate quantification and to monitor for the appearance of degradation products.

By following these guidelines, researchers can ensure the reliability and reproducibility of their experiments involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-(Azidomethyl)uridine | CymitQuimica [cymitquimica.com]

- 3. 5-(Azidomethyl)uridine | C10H13N5O6 | CID 121487445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

5-Azidomethyl-uridine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of 5-Azidomethyl-uridine, a versatile tool for studying nascent biomolecules.

Introduction

This compound is a modified nucleoside that serves as a powerful chemical tool for the metabolic labeling of newly synthesized RNA and DNA. Its azide (B81097) functional group allows for bioorthogonal ligation via "click chemistry," enabling the detection and analysis of nascent nucleic acids in various biological contexts. This technical guide provides comprehensive information on the properties, experimental protocols, and applications of this compound for researchers in cell biology, drug development, and molecular diagnostics.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 24751-67-5 | [1][2][3][4][5] |

| Molecular Weight | 299.24 g/mol | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₃N₅O₆ | [1][2][5][6] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 90% (HPLC) | [7] |

| Solubility | Soluble in DMSO and methanol | [7] |

| Storage | Store at -20°C for long-term use.[8] | [8] |

Applications in Research

This compound is primarily utilized as a chemical reporter for nascent RNA and DNA. Once introduced to cells or organisms, it is incorporated into newly synthesized nucleic acids by cellular polymerases. The embedded azide group then serves as a handle for covalent modification with a variety of probes, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[1][8] This enables several downstream applications:

-

Monitoring Cell Proliferation: By labeling newly synthesized DNA, this compound can be used to quantify cell proliferation rates in response to various stimuli or therapeutic agents.[3][9]

-

Analysis of Transcriptional Activity: Incorporation into nascent RNA allows for the measurement of global transcriptional changes in cells.[10][11]

-

Visualization of Nascent Biomolecules: Labeled RNA and DNA can be visualized in fixed or living cells using fluorescence microscopy, providing spatial and temporal information on their synthesis.[3][10]

-

Enrichment and Identification: Biotinylated nascent nucleic acids can be captured and enriched for subsequent analysis by sequencing or mass spectrometry.[3]

Experimental Protocols

The following are generalized protocols for the metabolic labeling of nascent RNA or DNA using this compound followed by click chemistry detection. Optimization for specific cell types and experimental conditions is recommended.

Metabolic Labeling of Nascent Nucleic Acids

-

Cell Culture: Plate cells at an appropriate density to ensure they are in a proliferative state during the labeling period.

-

Labeling: Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration is 10 µM, but this should be optimized.[2]

-

Incubation: Remove the existing medium and replace it with the this compound-containing medium. Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the desired labeling density.

-

Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Cell Fixation and Permeabilization

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[2]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the click chemistry reagents to enter the cell.[2]

-

Washing: Wash the cells twice with PBS.

Click Chemistry Reaction (Copper-Catalyzed)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching a fluorescent alkyne probe to the azide-modified nucleic acids.

-

Prepare Click Reaction Cocktail: Prepare the cocktail fresh immediately before use. For a typical reaction, mix the following components in order:

-

Click Reaction Buffer (e.g., PBS)

-

Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)[2]

-

-

Incubation: Add the Click Reaction Cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[2]

-

Washing: Wash the cells three times with a wash buffer (e.g., 3% BSA in PBS).[2]

-

Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye such as Hoechst or DAPI. Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.[2]

Visualizing the Workflow

The experimental workflow for metabolic labeling and detection of nascent nucleic acids using this compound can be summarized in the following diagram.

Caption: Experimental workflow for metabolic labeling and analysis.

The following diagram illustrates the core principle of the click chemistry reaction used for detection.

Caption: The click chemistry reaction pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]

- 4. longdom.org [longdom.org]

- 5. Click-iT proliferation assay with improved DNA histograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]

- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Baseclick EdU Cell Proliferation Detection Kits: Improve Data Quality and Save Time [sigmaaldrich.com]

- 10. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Functional Group in 5-Azidomethyl-uridine: A Technical Guide for Researchers and Drug Development Professionals

The introduction of an azide (B81097) functional group into a uridine (B1682114) scaffold at the 5-position via a methyl linker creates 5-Azidomethyl-uridine, a molecule of significant interest in modern chemical biology and drug development. This modification provides a versatile chemical handle for a variety of bioorthogonal reactions, enabling the precise attachment of reporter molecules, therapeutic agents, and other functionalities to this key nucleoside analog. This technical guide provides an in-depth exploration of the azide functional group within this compound and its more commonly studied analog, 5-Azidomethyl-2'-deoxyuridine (AmdU), focusing on its applications, relevant experimental protocols, and the underlying biochemical pathways.

Core Properties and Reactivity of the Azide Group

The key to the utility of this compound lies in the azide (-N₃) moiety. Organic azides are highly energetic functional groups that are relatively stable in biological systems, largely due to their kinetic stability. They do not readily react with the vast majority of endogenous functional groups found in cells, making them bioorthogonal. This stability allows for their specific reaction with exogenously introduced reaction partners, most notably alkynes, through a class of reactions known as "click chemistry".[1]

The primary reactivity of the azide group in this compound is its participation in 1,3-dipolar cycloadditions with alkynes to form a stable 1,2,3-triazole ring.[2] This reaction can be performed in two main modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[2] The reaction is robust, high-yielding, and can be performed in aqueous environments.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide due to the release of ring strain.[2] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[4]

The resulting triazole linkage is exceptionally stable to a wide range of chemical and biological conditions, including hydrolysis and enzymatic degradation.[5]

Data Presentation

Biological Activity of 5-Azidomethyl-2'-deoxyuridine and Related Analogs

| Compound | Target | Cell Line/Virus | Activity Metric | Value | Reference(s) |

| 5-Azidomethyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Inhibition | Strong Inhibition | [6] |

| 5-Hydroxymethyl-2'-deoxyuridine | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Inhibition | Strong Inhibition | [6] |

| 5-Azidomethyl-2'-deoxyuridine | Antineoplastic | Murine Sarcoma 180 | Growth Inhibition | Inhibited Growth | [6][7] |

| 5-Azidomethyl-2'-deoxyuridine | Antineoplastic | Murine Leukemia L1210 | Growth Inhibition | Inhibited Growth | [6][7] |

| 5-Aminomethyl-2'-deoxyuridine | Antineoplastic | Murine Sarcoma 180 | Growth Inhibition | Inhibited Growth | [6] |

| 5-Aminomethyl-2'-deoxyuridine | Antineoplastic | Murine Leukemia L1210 | Growth Inhibition | Inhibited Growth | [6] |

Note: Specific IC₅₀ or GI₅₀ values for 5-Azidomethyl-2'-deoxyuridine were not explicitly provided in the cited sources, but the compound was reported to have strong inhibitory effects.

Physicochemical and Stability Data

| Parameter | Value/Description | Reference(s) |

| Molecular Formula (this compound) | C₁₀H₁₃N₅O₆ | [2] |

| Molecular Weight (this compound) | 299.24 g/mol | [2] |

| Molecular Formula (5-Azidomethyl-2'-deoxyuridine) | C₁₀H₁₃N₅O₅ | [8] |

| Molecular Weight (5-Azidomethyl-2'-deoxyuridine) | 283.24 g/mol | [8] |

| Stability of Azide Group | Good chemical stability, bioorthogonal | [1][8] |

| Stability of Triazole Linkage (from Click Chemistry) | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation | [5] |

| Storage (as solid) | Recommended at -20°C for long-term storage | [2][4] |

Experimental Protocols

Synthesis of 5-Azidomethyl-2'-deoxyuridine

Two primary methods have been reported for the synthesis of 5-Azidomethyl-2'-deoxyuridine.[6]

Method 1: Via Tosylation of 5-Hydroxymethyl-2'-deoxyuridine

-

Tosylation: 5-(Hydroxymethyl)-2'-deoxyuridine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This reaction can lead to a mixture of mono- and di-tosylated products.

-

Azide Displacement: The tosylated intermediate(s) are then reacted with an azide salt, such as sodium azide, in a suitable solvent like dimethylformamide (DMF) to displace the tosyl group(s) and form the corresponding azide derivative(s).

-

Purification: The desired 5-(azidomethyl)-2'-deoxyuridine is purified from the reaction mixture using column chromatography.

Method 2: Via Bromination of an Acetyl-Protected Intermediate

-

Protection: The 3' and 5' hydroxyl groups of 5-(hydroxymethyl)-2'-deoxyuridine are protected with acetyl groups using acetic anhydride (B1165640) in pyridine.

-

Bromination: The 5-hydroxymethyl group of the protected nucleoside is converted to a 5-bromomethyl group using a brominating agent such as N-bromosuccinimide (NBS).

-

Azide Displacement: The 5-bromomethyl intermediate is reacted with lithium azide to displace the bromide and form the 5-azidomethyl group.

-

Deprotection: The acetyl protecting groups are removed by treatment with a base, such as methanolic ammonia, to yield 5-(azidomethyl)-2'-deoxyuridine.

-

Purification: The final product is purified by column chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction with this compound or its derivatives.

Materials:

-

This compound (or derivative)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic solvent (e.g., DMSO or DMF) for dissolving reactants

Procedure:

-

Reactant Preparation: Prepare stock solutions of this compound and the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Reaction Mixture: In a reaction tube, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used) in an appropriate buffer (e.g., PBS).

-

Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand).

-

Reaction Initiation: Add the CuSO₄/ligand premix to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate to reduce the Cu(II) to the active Cu(I) catalyst and initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

Purification: Once the reaction is complete, the product can be purified using standard methods such as HPLC or column chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the catalyst-free SPAAC reaction.

Materials:

-

This compound (or derivative)

-

Strained alkyne (e.g., DBCO or BCN) functionalized molecule

-

Compatible solvent (e.g., PBS, cell culture media, or organic solvents like DMSO or DMF)

Procedure:

-

Reactant Preparation: Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in a compatible solvent.

-

Reaction Mixture: Combine the this compound and the strained alkyne-functionalized molecule in the desired molar ratio in the reaction solvent.

-

Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature or 37°C for biological applications) for 1-12 hours. The reaction progress can be monitored by analytical techniques like LC-MS or fluorescence (if one of the components is fluorescent).

-

Purification: If necessary, the product can be purified from unreacted starting materials using appropriate chromatographic methods. For many biological labeling applications, excess reagents are simply washed away.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The biological activity of this compound and its analogs stems from their interaction with cellular and viral metabolic pathways.

Caption: Pyrimidine salvage pathway and interference by this compound.

The diagram above illustrates the normal cellular pyrimidine salvage pathway where uridine and thymidine are converted into nucleotides for DNA synthesis. This compound can be recognized by cellular kinases and converted to its monophosphate form, which can then interfere with enzymes like thymidylate synthase or be incorporated into DNA, leading to chain termination and cytotoxicity.

Caption: Mechanism of antiviral activity of 5-Azidomethyl-2'-deoxyuridine.

This diagram shows the mechanism of action for the antiviral activity of 5-Azidomethyl-2'-deoxyuridine (AmdU) against Herpes Simplex Virus type 1 (HSV-1). The viral thymidine kinase, which has a broader substrate specificity than its human counterpart, efficiently phosphorylates AmdU.[6] Subsequent phosphorylation by cellular kinases leads to the triphosphate form, which inhibits the viral DNA polymerase and gets incorporated into the viral DNA, thus halting viral replication.

Experimental Workflow

The use of this compound for metabolic labeling of nascent DNA or RNA followed by bioorthogonal ligation is a powerful technique for studying cellular processes.

Caption: Workflow for metabolic labeling with this compound.

This workflow diagram outlines the key steps for metabolic labeling experiments. Cells are first incubated with this compound, which is incorporated into newly synthesized nucleic acids. After fixation and permeabilization, a "click" reaction is used to attach a probe (e.g., a fluorophore) to the azide-modified biomolecules for subsequent analysis.

Conclusion

This compound and its derivatives are powerful tools for researchers, scientists, and drug development professionals. The bioorthogonal reactivity of the azide functional group, primarily through click chemistry, provides a robust and versatile method for bioconjugation. This has enabled significant advancements in our ability to label, visualize, and manipulate nucleic acids in vitro and in vivo. Furthermore, the ability of these nucleoside analogs to interfere with cellular and viral metabolic pathways underscores their potential as therapeutic agents. A thorough understanding of the chemistry of the azide group and the relevant biological pathways is crucial for the effective application of these compounds in research and development.

References

- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-(azidomethyl)-2′-deoxyuridine (AmdU) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Nucleic Acid Labeling with 5-Azidomethyl-uridine (5-AmU)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key considerations for using 5-Azidomethyl-uridine (5-AmU) in nucleic acid labeling. This technique offers a powerful tool for the bioorthogonal labeling and subsequent analysis of newly synthesized RNA, enabling detailed studies of RNA dynamics in various biological contexts.

Core Principles of this compound Labeling

This compound (5-AmU) is a modified nucleoside analog of uridine (B1682114) that contains a bioorthogonal azide (B81097) (-N₃) group. The fundamental principle of its use lies in metabolic labeling. When introduced to cells, 5-AmU can be utilized by the cell's own enzymatic machinery and incorporated into nascent RNA transcripts during transcription. This process effectively "tags" newly synthesized RNA with azide groups.

The incorporated azide serves as a chemical "handle" that does not perturb the biological system. This handle can then be specifically and covalently linked to a reporter molecule—such as a fluorophore or a biotin (B1667282) tag—via a highly efficient and selective bioorthogonal reaction known as "click chemistry".[1] This two-step approach allows for the robust and specific detection and analysis of RNA synthesized within a defined time window.

The most commonly employed click chemistry reaction in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage between the azide on the RNA and an alkyne-modified reporter molecule. A key advantage of this method is the mild reaction conditions, which help preserve cellular architecture and the integrity of the labeled RNA.[2]

Metabolic Incorporation of 5-AmU: Pathways and Challenges

The efficiency of incorporating 5-AmU into cellular RNA is a critical factor. The process relies on the pyrimidine (B1678525) salvage pathway, where the nucleoside is phosphorylated to its triphosphate form (5-AmUTP) before it can be used by RNA polymerases.

A significant bottleneck in this pathway is the initial phosphorylation of 5-AmU to 5-AmU monophosphate. This step is catalyzed by uridine-cytidine kinases (UCKs). Endogenous UCKs, particularly UCK2, exhibit poor activity towards 5-AmU, leading to inefficient metabolic incorporation in many cell types.[2][3]

Two primary strategies have been developed to overcome this limitation:

-

Metabolic Engineering with UCK2 Overexpression : Studies have shown that overexpressing UCK2, especially a mutant form with an expanded active site, can significantly enhance the phosphorylation and subsequent incorporation of 5-AmU into cellular RNA.[4] This approach genetically sensitizes specific cell populations to the labeling reagent.

-

Direct Delivery of this compound Triphosphate (AMUTP) : To bypass the rate-limiting phosphorylation step entirely, the triphosphate form of 5-AmU (AMUTP) can be delivered directly into cells. This is typically achieved through transfection methods, using reagents like cationic liposomes (e.g., DOTAP), which facilitate the uptake of the nucleotide triphosphate.[5] Once inside the cell, AMUTP can be directly utilized by RNA polymerases for transcription.

Quantitative Data and Performance Comparison

While extensive quantitative data for 5-AmU is still emerging, we can draw comparisons with other widely used uridine analogs for RNA labeling, such as 5-ethynyl uridine (EU) and 5-bromouridine (B41414) (BrU). The choice of labeling reagent often depends on the specific experimental goals, cell type, and desired downstream application.

| Parameter | This compound (5-AmU) | 5-Ethynyl Uridine (5-EU) | 5-Bromouridine (BrU) |

| Labeling Principle | Metabolic incorporation of an azide-modified uridine. | Metabolic incorporation of an alkyne-modified uridine. | Metabolic incorporation of a bromine-modified uridine. |

| Detection Method | Click Chemistry (CuAAC or SPAAC). | Click Chemistry (CuAAC or SPAAC). | Immunodetection with anti-BrU/BrdU antibody. |

| Typical Concentration | Not well-established; likely requires UCK2 overexpression or AMUTP transfection. | 0.1 - 1 mM for cell culture.[6] | 1 - 2 mM for cell culture.[7] |

| Typical Incubation | 1 - 5 hours (dependent on metabolic engineering).[8] | 0.5 - 24 hours.[6] | 1 - 4 hours.[7] |

| Toxicity | Can cause cell detachment at high concentrations with UCK2 overexpression.[8] | Less toxic than 4-thiouridine, but can impair cell proliferation with long incubation.[9] | Generally considered to have low cytotoxicity for short-term use.[10] |

| Signal-to-Noise | Potentially high due to the bioorthogonality of click chemistry. | High due to bioorthogonality. | Can have higher background due to antibody non-specificity. |

| Live-Cell Imaging | Yes, with SPAAC (copper-free click chemistry).[4] | Yes, with SPAAC. | No, requires fixation and permeabilization for antibody access. |

Experimental Protocols

The following section provides detailed methodologies for the key experimental stages of 5-AmU RNA labeling.

Metabolic Labeling of RNA

This protocol outlines the general steps for introducing 5-AmU into cultured mammalian cells. Two alternative approaches are presented based on the method of delivery.

Protocol 1A: Metabolic Labeling with 5-AmU in UCK2-Overexpressing Cells

-

Cell Seeding : Plate cells engineered to overexpress UCK2 at a density that will ensure they are in a logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium : Prepare a stock solution of 5-AmU in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically for each cell line and experimental setup, but a starting range of 100-500 µM can be tested.

-

Metabolic Labeling : Aspirate the existing medium from the cells and replace it with the 5-AmU-containing labeling medium.

-

Incubation : Incubate the cells for the desired labeling period (e.g., 1-5 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the turnover rate of the RNA of interest.

-

Cell Processing : After incubation, proceed immediately to cell fixation for imaging or to RNA extraction for other downstream applications.

Protocol 1B: Labeling via AMUTP Transfection

-

Cell Seeding : Plate cells to achieve 70-90% confluency on the day of transfection.

-

Preparation of Transfection Complex : Prepare the AMUTP-liposome complex according to the manufacturer's protocol for the chosen transfection reagent (e.g., DOTAP). Briefly, dilute AMUTP and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

-

Transfection : Add the transfection complex to the cells in serum-free medium and incubate for a defined period (e.g., 4-6 hours) at 37°C.

-

Recovery and Incorporation : Replace the transfection medium with complete, pre-warmed growth medium and incubate for an additional period (e.g., 12-24 hours) to allow for the incorporation of the delivered AMUTP into nascent RNA.

-

Cell Processing : Proceed to cell fixation or RNA extraction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol describes the "click" reaction to label azide-modified RNA in fixed cells with a fluorescent alkyne probe.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.5% Triton™ X-100 in PBS

-

Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Click Reaction Cocktail (prepare fresh):

-

Click Reaction Buffer (e.g., PBS)

-

Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst)

Procedure:

-

Fixation : After metabolic labeling, wash the cells grown on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing : Wash the cells three times with PBS.

-

Permeabilization : Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing : Wash the cells twice with Wash Buffer.

-

Click Reaction : Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, add components in the following order:

-

435 µL of PBS

-

10 µL of 20 mM CuSO₄ stock solution (final concentration: 400 µM)

-

5 µL of 2 mM Alkyne-fluorophore stock (final concentration: 20 µM)

-

50 µL of 100 mM Sodium Ascorbate stock (freshly prepared) (final concentration: 10 mM)

-

-

Incubation : Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing : Remove the reaction cocktail and wash the cells three times with Wash Buffer.

-

Nuclear Staining : Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes.

-

Final Washes : Wash the cells twice with PBS.

-

Mounting and Imaging : Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Isolation of 5-AmU Labeled RNA

For downstream applications such as RT-qPCR or sequencing, the azide-labeled RNA needs to be isolated. This is typically achieved by performing the click reaction in solution with an alkyne-biotin conjugate, followed by affinity purification.

-

RNA Extraction : Following metabolic labeling, lyse the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure all steps are performed under RNase-free conditions.[11]

-

Click Reaction with Alkyne-Biotin :

-

In an RNase-free tube, combine the total RNA (e.g., 10-50 µg) with an alkyne-biotin conjugate.

-

Add the CuAAC reaction components (as described in section 4.2, but in solution).

-

Incubate for 1-2 hours at room temperature.

-

-

Purification of Biotinylated RNA : Remove excess biotin and reaction components by purifying the RNA using an appropriate RNA cleanup kit or by ethanol (B145695) precipitation.

-

Affinity Purification :

-

Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.

-

Incubate the biotinylated RNA with the prepared beads to allow for binding (e.g., 30-60 minutes at room temperature with rotation).

-

Use a magnetic stand to capture the beads and discard the supernatant (containing unlabeled RNA).

-

Wash the beads several times with wash buffer to remove non-specifically bound RNA.

-

-

Elution : Elute the captured, newly synthesized RNA from the beads according to the bead manufacturer's protocol (e.g., by using a competitive biotin solution or by enzymatic release). The isolated RNA is now ready for downstream analysis.

Visualization of the Click Chemistry Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this labeling technique. The reaction involves the formation of a stable five-membered triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.

Conclusion and Future Perspectives

The use of this compound for nucleic acid labeling represents a significant advancement in the study of RNA biology. Its reliance on bioorthogonal click chemistry provides a highly specific and versatile platform for visualizing and isolating nascent RNA transcripts. While challenges related to its metabolic incorporation exist, strategies such as UCK2 overexpression and direct AMUTP delivery have paved the way for its effective use. As research continues, the development of more efficient delivery methods and cell-permeable 5-AmU analogs will further enhance the utility of this powerful technique, enabling deeper insights into the complex dynamics of the transcriptome in health and disease.

References

- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]

- 10. biosynth.com [biosynth.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5-Azidomethyl-uridine (AziU) RNA Metabolic Labeling in Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the dynamics of RNA transcription, processing, turnover, and localization. 5-Azidomethyl-uridine (AziU), also referred to as 5-azidomethyluridine (5-AmU), is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. The incorporated azide (B81097) group serves as a bioorthogonal chemical handle, allowing for the subsequent detection and analysis of the labeled RNA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This method offers a versatile platform for various downstream applications, including fluorescence microscopy, and affinity purification for sequencing.

A critical aspect of using this compound is that its efficient incorporation into cellular RNA is dependent on metabolic engineering. Wild-type mammalian cells do not readily phosphorylate AziU. Therefore, it is necessary to introduce a mutant form of the human uridine-cytidine kinase 2 (UCK2) that has been engineered to have an expanded active site, enabling it to phosphorylate AziU effectively.[2][3] This cell-specific labeling approach provides high stringency and minimizes off-target effects.[3]

These application notes provide a comprehensive protocol for the metabolic labeling of RNA in cultured mammalian cells using this compound, from cell preparation and transfection with mutant UCK2 to the final click chemistry-based detection.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound RNA Labeling

| Reagent | Stock Concentration | Working Concentration | Notes |

| This compound (AziU) | 100 mM in DMSO | 1 mM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and cytotoxicity.[4] |

| Mutant UCK2 Plasmid DNA | 1 µg/µL | Varies (see transfection protocol) | High-quality, endotoxin-free plasmid DNA is recommended for optimal transfection efficiency. |

| Transfection Reagent | Per manufacturer's instructions | Per manufacturer's instructions | The choice of transfection reagent may vary depending on the cell line. |

| Copper (II) Sulfate (CuSO₄) | 100 mM in nuclease-free water | 1 mM | Prepare fresh or store in small aliquots at -20°C. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in nuclease-free water | 5 mM | A water-soluble ligand that protects cells from copper-induced cytotoxicity and improves reaction efficiency. |

| Sodium Ascorbate | 500 mM in nuclease-free water | 50 mM | Must be prepared fresh immediately before use to act as a reducing agent. |

| Fluorescent Alkyne Probe | 10 mM in DMSO | 10-50 µM | The choice of fluorophore will depend on the available imaging equipment. |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time | IC50 / Observation |

| HEK293T | Trypan Blue Exclusion & Alamar Blue | Up to 24 hours | At 1 mM, this compound (5mAzUd) treatment resulted in complete cell detachment, indicating significant cytotoxicity at this concentration.[4] |

| HeLa | Not Available | Not Available | Specific IC50 data for this compound in HeLa cells is not readily available in the literature. It is highly recommended to perform a dose-response experiment. |

| U2OS | Not Available | Not Available | Specific IC50 data for this compound in U2OS cells is not readily available in the literature. It is highly recommended to perform a dose-response experiment. |

Note: Due to the limited availability of quantitative cytotoxicity data for this compound, it is crucial for researchers to perform their own cytotoxicity assays (e.g., MTT or CellTiter-Glo) to determine the optimal, non-toxic concentration for their specific cell line and experimental duration.

Experimental Protocols

Protocol 1: Transient Transfection of Mutant UCK2 Plasmid DNA into HeLa Cells

This protocol is a general guideline for the transient transfection of a plasmid encoding the mutant UCK2 enzyme into HeLa cells in a 6-well plate format. Optimization may be required for different cell lines and transfection reagents.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Mutant UCK2 plasmid DNA (1 µg/µL)

-

Lipofectamine-based transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-